2,4-Hexanedione

Medicinal Chemistry Combinatorial Chemistry Heterocyclic Synthesis

2,4-Hexanedione (CAS 3002-24-2) is an asymmetric 1,3-β-diketone with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol. Also referred to as propionylacetone or hexane-2,4-dione, the compound features two non-equivalent carbonyl groups at positions 2 and 4 of the hexane backbone—one adjacent to a methyl group (C1) and the other adjacent to an ethyl group (C5).

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 3002-24-2
Cat. No. B1211359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Hexanedione
CAS3002-24-2
Synonyms2,4-hexanedione
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC(=O)CC(=O)C
InChIInChI=1S/C6H10O2/c1-3-6(8)4-5(2)7/h3-4H2,1-2H3
InChIKeyNDOGLIPWGGRQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Hexanedione (CAS 3002-24-2) for Scientific Procurement: Asymmetric β-Diketone Properties and Core Specifications


2,4-Hexanedione (CAS 3002-24-2) is an asymmetric 1,3-β-diketone with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol [1]. Also referred to as propionylacetone or hexane-2,4-dione, the compound features two non-equivalent carbonyl groups at positions 2 and 4 of the hexane backbone—one adjacent to a methyl group (C1) and the other adjacent to an ethyl group (C5) . This structural asymmetry fundamentally distinguishes it from the widely used symmetric counterpart acetylacetone (2,4-pentanedione, C5H8O2). Key physicochemical parameters include a boiling point of 161.2±13.0 °C at 760 mmHg, a calculated density of 0.936±0.06 g/cm3 at 20°C, a flash point of 53.6±16.8 °C, and pKa values of 8.49 (enol) and 9.32 (keto) at 25°C [2]. The compound exists in keto-enol tautomeric equilibrium, with the enol form stabilized by intramolecular hydrogen bonding between the carbonyl groups, a characteristic shared with other β-diketones .

Why Generic β-Diketone Substitution Fails: The Quantitative Case for 2,4-Hexanedione Differentiation


The assumption that all 1,3-β-diketones are interchangeable in synthetic or coordination chemistry applications is contradicted by measurable differences in structure-derived properties. 2,4-Hexanedione possesses an asymmetric substitution pattern (methyl at C1 terminus, ethyl at C5 terminus) that fundamentally alters three critical performance parameters relative to symmetric analogs: (1) regioselectivity in cyclocondensation reactions, where two non-equivalent electrophilic carbonyl carbons create divergent reaction pathways absent in symmetric diketones [1]; (2) metal chelate solubility and steric environment, where the ethyl group provides enhanced organic-phase partitioning compared to methyl-terminated ligands ; and (3) tautomeric equilibrium composition, which directly influences the kinetics of complexation reactions with transition metals [2]. Generic procurement of an unspecified β-diketone—or default substitution with acetylacetone—cannot guarantee equivalent outcomes in applications requiring site-specific reactivity, specific ligand steric profiles, or particular physical separation characteristics during workup.

2,4-Hexanedione Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis


Asymmetric Carbonyl Electrophilicity Enables Regioselective Heterocycle Formation Unavailable from Symmetric Diketones

2,4-Hexanedione enables regioisomeric control in pyrazole and isoxazole synthesis that symmetric β-diketones such as 2,4-pentanedione (acetylacetone) cannot provide. The asymmetric substitution pattern (methyl at C1, ethyl at C5) creates two non-equivalent carbonyl carbons with distinct electrophilic reactivities, allowing selective cyclocondensation with monosubstituted hydrazines to generate structurally diverse heterocyclic scaffolds. This asymmetry was explicitly exploited in a validated solid-phase synthesis scheme designed to generate molecular diversity on pyrazole and isoxazole scaffolds, where 2,4-hexanedione serves as the β-diketone building block enabling subsequent α-alkylation and cyclization steps that produce regioisomeric products [1][2]. By contrast, symmetric acetylacetone yields only symmetric products lacking the positional isomer diversity required for combinatorial library construction.

Medicinal Chemistry Combinatorial Chemistry Heterocyclic Synthesis

Ethyl Substituent Confers Enhanced Organic-Phase Solubility in Metal Chelate Complexes Relative to Methyl-Terminated Ligands

The ethyl substituent in 2,4-hexanedione-derived metal chelates provides measurably enhanced solubility in organic solvents compared to complexes formed with the methyl-terminated acetylacetone ligand. Bis(2,4-hexanedionato-κO2,κO4)copper(II), the copper chelate of 2,4-hexanedione, demonstrates chelation-enhanced solubility in organic solvents that facilitates its use as a precursor in the synthesis of copper-containing materials and in catalytic applications . The square planar geometry around the copper center is maintained, but the extended alkyl chain (ethyl versus methyl) increases lipophilicity and improves organic-phase partitioning—a critical parameter for solution-phase catalyst preparation and materials processing. EPR spectroscopic characterization of related tetradentate Schiff base complexes derived from 2,4-hexanedione confirms the structural integrity and covalent bonding character of these chelates in doped single crystal matrices [1].

Coordination Chemistry Catalysis Materials Science

Boiling Point Differential of +21°C Over Acetylacetone Enables Thermal Separation in Reaction Workup

2,4-Hexanedione exhibits a boiling point of 161.2±13.0 °C at 760 mmHg (431.2 K), which is approximately 21°C higher than the 140°C boiling point of 2,4-pentanedione (acetylacetone) [1][2]. This 21°C boiling point differential represents a meaningful thermodynamic distinction with direct implications for reaction workup and purification workflows. In synthetic sequences where a β-diketone reagent or catalyst must be selectively removed via distillation, or where reaction heating can be conducted at higher temperatures without azeotrope formation, this thermal offset provides practical operational advantages. The elevated boiling point also correlates with lower vapor pressure (2.3±0.3 mmHg at 25°C) compared to the more volatile acetylacetone , reducing evaporative losses during extended reaction monitoring and sampling.

Process Chemistry Separation Science Reaction Engineering

Asymmetric Diketone Structure Enables Regioisomeric Product Formation in Biocatalytic Cross-Coupling Reactions

In enzyme-catalyzed condensation reactions involving asymmetric dialkyl-1,2-diketones, 2,4-hexanedione serves as a product rather than a reagent, but its formation demonstrates the unique value of asymmetric diketone structures in biocatalytic systems. Specifically, enzyme-catalyzed cross-coupling of asymmetric dialkyl-1,2-diketones produced 3-ethyl-3-hydroxy-2,4-hexanedione as the sole cross-coupling product in 62% yield with 91% enantiomeric excess (ee) [1]. This outcome directly results from the asymmetric substitution pattern that distinguishes 2,4-hexanedione derivatives from symmetric analogs. The 62% isolated yield and 91% ee under enzymatic conditions illustrate that asymmetric β-diketone frameworks can be accessed with high stereochemical fidelity—a property that symmetric diketone substrates cannot replicate due to the absence of differentiated carbonyl environments.

Biocatalysis Green Chemistry Enantioselective Synthesis

Measured pKa Values Quantify Enolate Stability Relevant to Alkylation and Condensation Reactions

2,4-Hexanedione exhibits experimentally determined pKa values of 8.49 for the enol tautomer and 9.32 for the keto tautomer at 25°C . These values are approximately 0.5-0.6 pKa units lower (more acidic) than those reported for 2,4-pentanedione (acetylacetone), which has a pKa of approximately 8.99 for the enol form and 9.0-9.3 for the keto form under comparable conditions [1]. The enhanced acidity of 2,4-hexanedione—attributable to the slightly stronger electron-withdrawing inductive effect of the ethyl group versus methyl—translates to a marginally greater enolate concentration at a given pH in aqueous or partially aqueous reaction media. This quantitative difference in acid dissociation constant directly impacts the kinetics and equilibrium of reactions proceeding via enolate intermediates, including alkylations, Claisen condensations, and Michael additions.

Physical Organic Chemistry Synthetic Methodology Reaction Optimization

Mass Spectrometric Evidence Confirms Distinct Metal Complexation Behavior Correlated with Tautomeric Distribution

Electrospray ionization mass spectrometry (ESI-MS) studies of diketone/metal ion complexes demonstrate that the preference for formation of doubly charged versus singly charged complexes correlates directly with the keto-enol distribution of the diketone in solution [1]. For transition metal complexation, diketones that exist predominantly in the enol form (such as 2,4-pentanedione at approximately 76% enol) exhibit different complexation stoichiometry and charge-state distributions than those with lower enol content. While direct quantitative comparison data for 2,4-hexanedione's tautomeric ratio relative to 2,4-pentanedione is not available in peer-reviewed literature, the structural difference—ethyl versus methyl substitution—is known to alter the steric and electronic environment of the intramolecular hydrogen bond in the enol tautomer, thereby modulating the equilibrium composition [2]. This tautomeric distinction has direct consequences for the formation and detection of metal ion complexes by ESI-MS, a technique critical for characterizing coordination compounds and understanding metal-ligand binding phenomena.

Analytical Chemistry Coordination Chemistry Mass Spectrometry

2,4-Hexanedione Application Scenarios Where Compound-Specific Properties Drive Performance


Regioselective Synthesis of Variably Substituted Pyrazoles and Isoxazoles for Combinatorial Library Construction

2,4-Hexanedione serves as the β-diketone building block of choice when regioselective cyclocondensation with monosubstituted hydrazines or hydroxylamines is required to generate structurally diverse heterocyclic scaffolds. The two non-equivalent carbonyl carbons—distinguished by methyl versus ethyl substitution—enable the formation of regioisomeric pyrazoles and isoxazoles, a capability that symmetric diketones such as acetylacetone cannot provide [1]. In validated solid-phase synthesis protocols, 2,4-hexanedione is employed as the key building block following Claisen condensation and preceding α-alkylation and cyclization steps, ultimately yielding libraries containing up to 11,760 compounds divided into pyrazole sublibraries with 140 pairs of regioisomers and one isoxazole sublibrary [2]. This regioselective advantage directly translates to expanded chemical space coverage in drug discovery campaigns where molecular diversity is the primary objective.

Preparation of Organic-Soluble Copper(II) Chelates as Precursors for Catalysis and Materials Deposition

The bis(2,4-hexanedionato)copper(II) complex demonstrates chelation-enhanced solubility in organic solvents that exceeds that of the corresponding acetylacetonate complex [1]. This solubility enhancement, conferred by the ethyl substituent on the β-diketone backbone, makes 2,4-hexanedione the preferred ligand when preparing copper-containing precursors for solution-phase catalyst synthesis, chemical vapor deposition (CVD) of copper films, and organic electronic materials fabrication. The square planar coordination geometry around the copper center is maintained, while the extended alkyl chain improves compatibility with nonpolar organic media. EPR spectroscopic characterization confirms the covalent bonding character and structural integrity of 2,4-hexanedione-derived Schiff base complexes in doped single crystal matrices, supporting their use in applications requiring well-defined paramagnetic centers [2].

Higher-Temperature Reaction Sequences Requiring Reduced Ligand Volatility During Thermal Processing

With a boiling point of 161.2±13.0 °C at 760 mmHg—approximately 21°C higher than the 140°C boiling point of 2,4-pentanedione—2,4-hexanedione is the β-diketone of choice when reaction protocols require elevated temperatures without excessive evaporative loss of the ligand or reagent [1]. This thermal stability differential is particularly valuable in metal-catalyzed cross-coupling reactions, polymer curing processes, and coordination chemistry syntheses where extended reaction times at temperatures above 100°C are necessary. The lower vapor pressure (2.3±0.3 mmHg at 25°C) further reduces material loss during reaction monitoring and sampling [2]. Process chemists scaling reactions benefit from the ability to conduct distillative separations at atmospheric pressure that would require reduced pressure with more volatile β-diketone alternatives.

Biocatalytic and Chemoenzymatic Synthesis of Chiral α-Hydroxy-β-diketone Intermediates

The asymmetric structure of 2,4-hexanedione and its derivatives enables access to chiral α-hydroxy-β-diketone products that symmetric diketones cannot generate. Enzyme-catalyzed cross-coupling reactions employing asymmetric dialkyl-1,2-diketones have produced 3-ethyl-3-hydroxy-2,4-hexanedione as the sole cross-coupling product in 62% yield with 91% enantiomeric excess [1]. This stereochemical outcome is a direct consequence of the differentiated carbonyl environments in the asymmetric diketone framework—a structural feature that 2,4-pentanedione lacks. For researchers developing green chemistry approaches to chiral building blocks for pharmaceutical intermediates, asymmetric β-diketones provide a route to stereochemically enriched products that would otherwise require resolution of racemic mixtures or asymmetric catalysis with symmetric substrates.

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